molecular formula C7H6BrN3 B1441427 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1032943-41-1

4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Número de catálogo: B1441427
Número CAS: 1032943-41-1
Peso molecular: 212.05 g/mol
Clave InChI: JKJHQTNGESACSE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine is a halogenated heterocyclic compound with the molecular formula C6H4BrN3. This compound belongs to the pyrazolo[3,4-c]pyridine class, which is known for its diverse biological and chemical properties[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of pyrazolo 3,4-

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine typically involves the bromination of 1-methyl-1H-pyrazolo[3,4-c]pyridine. This reaction can be carried out using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst[_{{{CITATION{{{2{Design, synthesis and biological evaluation of pyrazolo 3,4-. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure the formation of the desired product[{{{CITATION{{{_1{4-Bromo-1H-pyrazolo [3,4-c]pyridine AldrichCPR | 1032943-43-3](https://www.sigmaaldrich.com/HK/zh/product/aldrich/bln00051).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to achieve high yields. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of pyrazolo 3,4-. These reactions are essential for modifying the compound's structure and exploring its reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, with reaction conditions tailored to the specific nucleophile used.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further utilized in various applications, including the development of new chemical entities and biological probes.

Aplicaciones Científicas De Investigación

4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of pyrazolo 3,4-.

  • Biology: It serves as a tool in biological studies to investigate cellular processes and molecular interactions[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of pyrazolo 3,4-.

  • Medicine: The compound has been explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of pyrazolo 3,4-.

  • Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of pyrazolo 3,4-.

Mecanismo De Acción

The mechanism by which 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine exerts its effects depends on its specific application[_{{{CITATION{{{2{Design, synthesis and biological evaluation of pyrazolo [3,4-](https://pubs.rsc.org/en/content/articlehtml/2023/md/d2md00334a). In medicinal research, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses[{{{CITATION{{{2{Design, synthesis and biological evaluation of pyrazolo 3,4-. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation[{{{CITATION{{{_2{Design, synthesis and biological evaluation of pyrazolo 3,4-.

Comparación Con Compuestos Similares

4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine is structurally similar to other halogenated pyrazolo[3,4-c]pyridines, such as 4-chloro-1H-pyrazolo[3,4-c]pyridine and 3-bromo-1-methyl-1H-pyrazole. its unique bromine atom and methyl group confer distinct chemical and biological properties

Actividad Biológica

4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo-pyridine class, known for various pharmacological properties, including anticancer and antimicrobial activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C7_7H6_6BrN3_3
  • Molecular Weight : Approximately 212.05 g/mol
  • SMILES : CN1C2=CN=CC(=C2C=N1)Br

This compound primarily exerts its biological effects through the inhibition of tropomyosin receptor kinases (TRKs), which play crucial roles in cell proliferation and differentiation. The compound binds to the active sites of TRKs, disrupting key signaling pathways such as:

  • Ras/ERK Pathway : Involved in cell growth and survival.
  • PI3K/Akt Pathway : Critical for cellular metabolism and survival.
  • PLC-γ Pathway : Important for various cellular functions including cell growth.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:

  • Km-12 Cell Line : The compound inhibited proliferation by targeting TRKs.
  • HeLa Cells : Induced apoptosis and cell cycle arrest at the S phase with an IC50_{50} value comparable to doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies against Mycobacterium tuberculosis (M. tuberculosis), derivatives of pyrazolo[3,4-b]pyridine have shown promising results:

  • In Vitro MABA Assay : Certain derivatives exhibited significant antituberculotic activity against M. tuberculosis H37Rv strain .

Biochemical Pathways

The inhibition of TRKs by this compound leads to alterations in several biochemical pathways:

  • Cell Signaling Modulation : Impacts gene expression and cellular metabolism.
  • Enzyme Inhibition : Identified as a potential inhibitor of cytochrome P450 enzymes, affecting drug metabolism .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives. Notable findings include:

  • Synthesis Methodology : Efficient synthesis routes have been developed for producing various substituted derivatives with enhanced biological activity .
  • Structure-Activity Relationships (SAR) : Investigations into SAR have identified key substituents that enhance the anticancer efficacy of these compounds .
CompoundActivityIC50_{50} ValueTarget
Compound 9aAnticancer2.59 µM (HeLa)TRK Inhibition
Compound 14gAnticancer4.66 µM (MCF7)TRK Inhibition
Pyrazolo DerivativeAntituberculotic-M. tuberculosis

Propiedades

IUPAC Name

4-bromo-1-methylpyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-7-4-9-3-6(8)5(7)2-10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJHQTNGESACSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=CC(=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727297
Record name 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032943-41-1
Record name 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In analogy to GP 2, 5.34 g of N-[1-(3,5-Dibromo-pyridin-4-yl)-meth-(E)-ylidene]-N′-methyl-hydrazine (Intermediate 1.1, 18.23 mmol, 1 eq) were dissolved in 163 mL dry THF, treated at rt with 994 mg 50-60% sodium hydride (22.78 mmol, 1.2 eq) and subsequently refluxed for 90 min. The reaction mixture was quenched with water, extracted with ethyl acetate, the combined organic layers dried and concentrated in vacuo. The precipitate was filtered and subsequently triturated with diisopropylether to yield 1.71 g of the desired product. Flash column chromatography of the mother liquor provided a second batch of the analytically pure product.
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
163 mL
Type
solvent
Reaction Step One
Quantity
994 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium hydride (60% in mineral oil, 0.524 g, 13.1 mmol) was added to a solution of C7 (3.20 g, 10.9 mmol) in tetrahydrofuran (20 mL), and the reaction mixture was heated at reflux for 1.5 hours, then allowed to sit at room temperature for 90 hours. Additional sodium hydride (1 equivalent) was added, and the reaction mixture was heated at reflux for 3 hours. After cooling to room temperature, the mixture was quenched with water, diluted with saturated aqueous sodium chloride solution, and extracted with ethyl acetate. The combined organic layers were dried over magnesium sulfate, filtered, and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 0% to 100% ethyl acetate in heptane) afforded the product as a solid. Yield: 1.51 g, 7.12 mmol, 65%. 1H NMR (400 MHz, CDCl3) δ 8.87 (s, 1H), 8.38 (s, 1H), 8.03 (s, 1H), 4.19 (s, 3H).
Quantity
0.524 g
Type
reactant
Reaction Step One
Name
C7
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 3
Reactant of Route 3
4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 4
Reactant of Route 4
4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 5
4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 6
4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.